2-Azetidinone, 3-amino-1-(1-propenyl)-
Description
Overview of Four-Membered Nitrogen Heterocycles in Organic Chemistry
Four-membered nitrogen-containing heterocycles are a significant class of organic compounds, with azetidine (B1206935) being the parent structure. These molecules, characterized by a saturated ring containing three carbon atoms and one nitrogen atom, are notable for their considerable ring strain, which dictates their chemical reactivity. This inherent strain, intermediate between that of the highly reactive three-membered aziridines and the more stable five-membered pyrrolidines, makes azetidines versatile intermediates in organic synthesis. The unique geometry and electronic properties conferred by the strained ring allow for specific chemical transformations, including ring-opening reactions, that are not as readily observed in larger, less strained systems. Consequently, these heterocycles serve as valuable building blocks for constructing more complex nitrogen-containing molecules.
Significance of the Azetidinone Core in Synthetic Chemistry
Among the various derivatives of azetidine, the 2-azetidinone, commonly known as the β-lactam ring, holds a place of paramount importance in chemistry and medicine. This four-membered cyclic amide is the foundational structural motif for a vast array of β-lactam antibiotics, including the penicillins and cephalosporins. The chemical reactivity of the β-lactam ring is central to its biological activity; the strained amide bond is susceptible to cleavage by bacterial enzymes involved in cell wall synthesis, leading to inhibition of bacterial growth. Beyond its role in antibiotics, the 2-azetidinone core is a versatile synthon in organic chemistry. mdpi.comnih.gov Its strained nature can be exploited to synthesize a variety of compounds, such as β-amino acids and other complex heterocyclic systems. nih.gov The development of stereoselective methods to construct substituted β-lactams has further expanded their utility, enabling the synthesis of chiral molecules with high precision. rsc.org
Historical Context of Azetidinone Synthesis Methodologies
The history of azetidinone synthesis began in 1907 with Hermann Staudinger's discovery of the [2+2] cycloaddition reaction between a ketene (B1206846) and an imine. This method, now famously known as the Staudinger synthesis, provided the first general route to the β-lactam ring and remains a cornerstone of azetidinone chemistry. bepls.com For decades, this reaction was the principal method for constructing this heterocyclic system. However, the profound therapeutic importance of β-lactam antibiotics, particularly after the discovery of penicillin, spurred intensive research into new synthetic strategies. Over the years, a diverse array of methodologies has been developed, including intramolecular cyclizations of β-amino acids and various other cycloaddition reactions. These advancements have not only provided access to a wider range of substituted azetidinones but have also focused on controlling the stereochemistry of the resulting products, a critical aspect for their biological function.
Scope and Focus of Research on 2-Azetidinone, 3-amino-1-(1-propenyl)- and Related Derivatives
While extensive research has been conducted on the broader class of 2-azetidinones, the specific compound 2-Azetidinone, 3-amino-1-(1-propenyl)- is not widely documented in dedicated studies. However, the research landscape for closely related derivatives provides a clear indication of the potential focus and scope for this particular molecule. The investigation of such compounds lies at the confluence of synthetic methodology, medicinal chemistry, and materials science.
The primary research interest in 3-amino-2-azetidinone derivatives stems from their utility as precursors to a wide variety of biologically active molecules. rsc.orgnih.govresearchgate.net The amino group at the C-3 position is a crucial functional handle that allows for the introduction of diverse side chains through acylation or other modifications. This position is critical for the biological activity of many synthetic β-lactams, influencing their target specificity and potency. nih.govresearchgate.net Research in this area often focuses on creating libraries of N-acylated derivatives to explore their potential as antibacterial, anticancer, or enzyme-inhibiting agents. rsc.orgresearchgate.net
The substituent at the N-1 position of the β-lactam ring also plays a significant role in modulating the molecule's properties. The 1-(1-propenyl) group in the title compound introduces an unsaturated alkyl chain. This vinyl group is an interesting functional moiety for several reasons:
It can influence the electronic properties of the β-lactam ring.
The double bond provides a site for further chemical transformations, such as addition reactions, metathesis, or polymerization.
The stereochemistry of the propenyl group (E/Z isomerism) could affect the biological activity and conformational preferences of the molecule.
Therefore, the scope of research on 2-Azetidinone, 3-amino-1-(1-propenyl)- and its derivatives would likely encompass the development of stereoselective synthetic routes and the exploration of its utility as a building block for more complex molecules. The combination of the reactive 3-amino group and the versatile N-propenyl substituent makes this compound a potentially valuable intermediate in the synthesis of novel chemical entities.
Below is a table summarizing the key structural components of the target compound and their significance in research.
| Structural Component | Chemical Formula | Significance in Research |
| 2-Azetidinone Core | C₃H₄NO | Strained ring system, core of β-lactam antibiotics, versatile synthetic intermediate. |
| 3-Amino Group | -NH₂ | Key functional handle for derivatization, crucial for modulating biological activity. rsc.orgresearchgate.net |
| 1-(1-Propenyl) Group | -CH=CHCH₃ | Unsaturated substituent, potential site for further reactions, influences electronic properties. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-amino-1-prop-1-enylazetidin-2-one |
InChI |
InChI=1S/C6H10N2O/c1-2-3-8-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3 |
InChI Key |
TWDFXLIUVFREGP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CN1CC(C1=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Azetidinone, 3 Amino 1 1 Propenyl and Its Precursors
Cycloaddition Reactions in Azetidinone Formation
Cycloaddition reactions are paramount in forming the four-membered ring of 2-azetidinones. The most prominent of these is the formal [2+2] cycloaddition between a ketene (B1206846) and an imine, a versatile and widely studied transformation for generating polysubstituted β-lactams in a single step. researchgate.netacs.orgacs.org
Ketene-Imine [2+2] Cycloadditions (Staudinger Reaction)
Discovered by Hermann Staudinger in 1907, the reaction between an imine and a ketene to produce a β-lactam is a cornerstone of heterocyclic synthesis. chemijournal.comwikipedia.org This non-photochemical [2+2] cycloaddition is particularly important for its ability to create up to two new chiral centers, making it a valuable tool for the synthesis of complex molecules like 3-amino-2-azetidinones. researchgate.netacs.orgorganicreactions.org The reaction's versatility is enhanced by the use of ketene precursors, such as acyl chlorides, which generate the reactive ketene species in situ. nih.govtandfonline.com
Contrary to a concerted [2+2] cycloaddition, significant experimental and computational evidence supports a stepwise mechanism for the Staudinger reaction in solution. acs.orgrsc.org The reaction proceeds through two main steps:
Nucleophilic Attack: The process begins with a nucleophilic attack by the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. acs.orgwikipedia.org This initial step leads to the formation of a zwitterionic intermediate. rsc.orgorganic-chemistry.org
Ring Closure: The zwitterionic intermediate then undergoes an electrocyclic conrotatory ring closure to form the final β-lactam ring. researchgate.netacs.org This second step is viewed as a four-electron conrotatory electrocyclization, which is influenced by torquoelectronic effects. acs.org
The stereochemical outcome of the reaction is determined by the competition between this direct ring closure and potential isomerization of the zwitterionic intermediate. organic-chemistry.orgacs.org The rate- and stereoselectivity-determining step is typically the ring-closure process. rsc.org
Achieving stereocontrol is a critical challenge in the synthesis of 3-substituted azetidinones, as the biological activity of β-lactams is highly dependent on their stereochemistry. researchgate.net The relative stereochemistry at the C3 and C4 positions is largely dictated by the geometry of the starting imine. researchgate.netwikipedia.org
As a general rule:
(E) -imines predominantly yield cis -β-lactams. researchgate.netwikipedia.org
(Z) -imines tend to form trans -β-lactams. researchgate.netwikipedia.org
This selectivity arises from the conrotatory ring closure of the intermediate zwitterion. researchgate.net The asymmetric torquoselectivity during this closure step is responsible for the stereochemical discrimination when chiral ketenes or imines are used. researchgate.netacs.org For the synthesis of 3-amino-2-azetidinones, the reaction of an appropriate aminoketene precursor with an imine allows for the direct installation of the C3-amino functionality. nih.gov Diastereocontrol can be successfully achieved using chiral auxiliaries on either the ketene or the imine, often resulting in diastereomeric ratios exceeding 95:5. organicreactions.org
The electronic properties of both the ketene and the imine substituents play a crucial role in directing the stereochemical outcome by influencing the rates of ring closure and intermediate isomerization. organic-chemistry.orgacs.org
Ketene Precursors and Structure: Ketenes are often highly reactive and prone to polymerization, thus they are typically generated in situ from more stable precursors like acyl chlorides in the presence of a tertiary amine, or through the Wolff rearrangement of α-diazo ketones. organicreactions.orgnih.govorganic-chemistry.org The electronic nature of the ketene substituents significantly impacts stereoselectivity. wikipedia.orgorganic-chemistry.orgacs.org
Electron-donating groups (e.g., an amino or alkoxy group, relevant for 3-amino azetidinones) on the ketene accelerate the direct ring closure of the zwitterionic intermediate, favoring the formation of cis -β-lactams. organic-chemistry.orgacs.org
Electron-withdrawing groups on the ketene slow down the ring closure, allowing more time for the intermediate to isomerize, which generally leads to a preference for the thermodynamically more stable trans -β-lactam. wikipedia.orgorganic-chemistry.orgacs.org
Imine Structure: The structure and geometry of the imine are critical. nih.gov For the synthesis of 2-Azetidinone, 3-amino-1-(1-propenyl)-, the corresponding imine would be derived from propionaldehyde (B47417). The initial (E)/(Z) geometry of this imine is a primary factor in determining the cis/trans ratio of the product. researchgate.net However, computational and experimental studies have shown that in situ isomerization of the starting imine can compete with the nucleophilic attack on the ketene, thereby influencing the final stereochemical distribution. nih.govresearchgate.net Electron-withdrawing groups on the imine tend to accelerate ring closure and favor cis-products, while electron-donating groups slow it down, favoring trans-products. organic-chemistry.orgacs.org
| Reactant | Substituent Type | Effect on Ring Closure Rate | Favored Product Isomer | Reference |
|---|---|---|---|---|
| Ketene | Electron-Donating (e.g., -NHR, -OR) | Accelerates | cis | organic-chemistry.orgacs.org |
| Ketene | Electron-Withdrawing (e.g., -COR, -CN) | Slows | trans | wikipedia.orgorganic-chemistry.org |
| Imine | Electron-Donating (e.g., Alkyl) | Slows | trans | organic-chemistry.orgacs.org |
| Imine | Electron-Withdrawing (e.g., -COR, -Ts) | Accelerates | cis | organic-chemistry.org |
The development of catalytic, asymmetric versions of the Staudinger reaction has been a significant advancement, enabling the enantioselective synthesis of β-lactams. researchgate.net A key strategy involves a "reversed reactivity mode" where a nucleophilic catalyst, such as a chiral tertiary amine or an N-heterocyclic carbene (NHC), activates the ketene precursor (e.g., an acid chloride). organic-chemistry.org This makes the ketene component nucleophilic, which then attacks the imine. This catalytic approach allows for the use of chiral nucleophiles to induce high levels of enantioselectivity in the final product. organic-chemistry.org P-chiral phosphines have also been developed as effective catalysts for asymmetric Staudinger-type reactions. nih.gov
The conditions under which the Staudinger reaction is performed can have a marked impact on its outcome, including reaction time, yield, and stereoselectivity. tandfonline.comresearchgate.net
Solvent: The choice of solvent is crucial. asianpubs.org A study investigating the role of imine isomerization found that different solvents, such as the less polar toluene (B28343) versus the more polar dichloromethane, can affect the stereochemical outcome. mdpi.com The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition states for both ring closure and isomerization.
Temperature: Reaction temperature is another key variable. Lower temperatures (e.g., -78 °C) are often employed to enhance stereoselectivity by minimizing competing isomerization pathways. mdpi.com
Other Conditions: The order of reagent addition can also be critical. mdpi.com Furthermore, alternative energy sources like microwave irradiation have been used to promote the reaction, often resulting in significantly shorter reaction times and higher yields compared to conventional heating. mdpi.com
| Parameter | Effect | Typical Application | Reference |
|---|---|---|---|
| Solvent Polarity | Can influence intermediate stability and isomerization rates. | Choice depends on specific substrates; CH2Cl2 and toluene are common. | asianpubs.orgmdpi.com |
| Temperature | Lower temperatures generally improve stereoselectivity. | Reactions often run at low temperatures (-78 °C to 0 °C). | mdpi.com |
| Microwave Irradiation | Reduces reaction times and can improve yields. | Used as an alternative to conventional heating for faster synthesis. | mdpi.com |
| Catalyst | Enables asymmetric synthesis and can alter the reaction mechanism. | Chiral amines, NHCs, and phosphines are used for enantiocontrol. | organic-chemistry.orgnih.gov |
Aza-Paterno-Büchi Photocycloadditions for Azetidinone Rings
The aza-Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, represents one of the most direct and atom-economical routes to functionalized azetidines. nih.govresearchgate.net However, its application to azetidinone synthesis has faced challenges, primarily due to the rapid E/Z isomerization of the imine excited state, which competes with the desired cycloaddition. nih.govresearchgate.net
Recent advancements have begun to overcome these limitations. The use of visible light-mediated energy transfer has enabled efficient aza-Paterno-Büchi reactions by harnessing the triplet excited states of the reactants. nih.gov Intramolecular variants of this reaction, where the imine and alkene moieties are tethered, have proven particularly successful, leading to bicyclic azetidine (B1206935) products with high yield and diastereoselectivity. nih.govresearchgate.net To apply this to the target molecule, one could envision an intramolecular photocycloaddition of a precursor containing both an imine (or oxime) and an alkene, followed by cleavage of the tether and functional group manipulation. The reaction of an imine with an alkyne can also be used, yielding a 2-azetine, which is an unsaturated precursor to the azetidinone ring. nih.gov
Ring-Closing Strategies for Azetidinone Core Construction
An alternative to cycloaddition is the formation of the azetidinone ring through intramolecular cyclization of a linear precursor. These strategies involve forming one of the four bonds of the heterocyclic ring in the final key step.
Cyclization of Linear Precursors (e.g., β-Amino Acids, α-Amino Acid Derivatives)
The most classical ring-closing strategy is the dehydration of β-amino acids. Various condensing agents can be employed to facilitate the intramolecular amide bond formation. bhu.ac.in For example, the use of Grignard reagents with β-amino esters can lead to azetidinone formation. bhu.ac.in
Synthesizing β-lactams from α-amino acid derivatives offers a route to chiral products by starting from the readily available chiral pool. A systematic study described the base-assisted intramolecular alkylation of N-benzyl-N-chloroacetyl amino acid derivatives to produce 4-alkyl-4-carboxy-2-azetidinones. nih.gov This N(α)-C(α) cyclization strategy is a versatile route to β-lactams with a quaternary center at the C4 position. nih.gov A light-driven cyclization of α-amino esters has also been developed, proceeding through a Norrish-Yang radical coupling to yield 3-azetidinones. chemrxiv.org
Intramolecular Carbonylations and Amide Bond Formation
Intramolecular carbonylation reactions provide a sophisticated method for constructing the azetidinone ring by inserting a carbonyl group into a precursor molecule. Palladium-catalyzed carbonylation of 2-vinylaziridines is a notable example, where carbon monoxide is incorporated to form the β-lactam ring in a ring-expansion process. dntb.gov.ua More recently, copper-catalyzed methods have been developed that use difluorocarbenes as carbonyl surrogates to achieve formal carbonylation of azetidines to γ-lactams under mild conditions, a strategy that could potentially be adapted for β-lactam synthesis. nih.gov
The key step in many ring-closing strategies is the final intramolecular amide bond formation. In the context of synthesizing 1,4-benzodiazepines, copper-catalyzed intramolecular C-N bond coupling has been used to form a fused ring system with an azetidine, demonstrating a powerful method for amide formation in complex settings. mdpi.com
Ring Expansion/Contraction from Other Heterocycles (e.g., Aziridines, Isoxazolidines)
Manipulating the ring size of other heterocycles is an elegant strategy for accessing the strained azetidinone core.
Ring Expansion of Aziridines: Aziridines, being three-membered rings, are highly strained and can undergo ring expansion to form four-membered azetidine derivatives. This can be achieved through a one-carbon homologation via carbene insertion, often catalyzed by rhodium or copper. nih.govchemrxiv.org The reaction proceeds through the formation of an aziridinium (B1262131) ylide, which then undergoes a acs.orgnih.gov-Stevens or acs.orgnih.gov-Stevens rearrangement to yield the expanded azetidine ring. nih.govnih.gov Biocatalytic approaches using engineered enzymes have shown remarkable enantioselectivity in these transformations. chemrxiv.orgnih.gov As mentioned, palladium-catalyzed carbonylation of vinyl aziridines also represents a powerful ring-expansion route to β-lactams. dntb.gov.ua
Ring Contraction of Larger Heterocycles: Conversely, larger rings can be contracted to form azetidinones. For example, isoxazolidines, which are readily available from nitrone cycloadditions, can serve as precursors. nih.gov A related strategy involves the ring contraction of isothiazolidinones. Oxidation followed by treatment with an organolithium reagent can induce a rearrangement to afford a phenylthio-substituted azetidinone. rsc.org
| Strategy | Precursor | Key Transformation | Reference Example |
|---|---|---|---|
| Cyclization | β-Amino Acid | Intramolecular amide bond formation using condensing agents. | Cyclization of β-aminopropionic acids. bhu.ac.in |
| Cyclization | α-Amino Acid Derivative | Base-assisted intramolecular N(α)-C(α) alkylation. | N-chloroacetyl amino acid cyclization. nih.gov |
| Ring Expansion | Aziridine | Carbene insertion followed by Stevens rearrangement. | Enzyme-catalyzed expansion with diazo compounds. chemrxiv.orgnih.gov |
| Ring Expansion | Vinyl Aziridine | Palladium-catalyzed carbonylation. | Formation of a β-lactam from a vinylaziridine and CO. dntb.gov.ua |
| Ring Contraction | Isothiazolidinone | Oxidation and rearrangement with organolithium reagents. | Conversion of 5-chloroisothiazolidinones to azetidinones. rsc.org |
Protecting Group Strategies for the 3-Amino and 1-(1-propenyl) Moieties
The successful synthesis of 2-Azetidinone, 3-amino-1-(1-propenyl)- requires a robust and orthogonal protecting group strategy to mask the reactive amino group and manage the sensitive propenyl moiety.
Protection of the 3-Amino Group: The nucleophilic 3-amino group generally requires protection during the construction of the β-lactam ring and other synthetic manipulations. libretexts.org The choice of protecting group is dictated by its stability to the reaction conditions and the ability to be removed without degrading the final product.
Carbamates: Tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) are the most common amino protecting groups. organic-chemistry.org The Boc group is stable to many reaction conditions but is easily removed with mild acid (e.g., trifluoroacetic acid). nih.gov The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation (H₂/Pd). creative-peptides.com
Amides: Acyl groups can also serve as protecting groups, although their removal often requires harsher conditions. libretexts.org
Orthogonality: In a multi-step synthesis, using orthogonal protecting groups is crucial. For instance, an Fmoc group (removed by base) could be used alongside a Boc group (removed by acid) and a Cbz group (removed by hydrogenolysis), allowing for the selective deprotection of different sites in the molecule. organic-chemistry.org
Management of the 1-(1-propenyl) Moiety: The N-(1-propenyl) group presents a significant challenge. The double bond is susceptible to isomerization, oxidation, and other reactions, especially under acidic, basic, or thermal conditions used in many synthetic steps. Several strategies can be considered:
Late-Stage Introduction: The most reliable approach is often to carry a more stable group on the nitrogen throughout the synthesis and convert it to the 1-propenyl group in one of the final steps. An N-allyl group, for example, is relatively robust and can be isomerized to the desired 1-propenyl group using transition metal catalysts (e.g., rhodium or ruthenium complexes) under mild conditions.
Use of a Propenyl Synthon: In cycloaddition reactions, an imine derived from propionaldehyde could be used, directly installing the N-propenyl group. However, the stability of this imine and its compatibility with the reaction conditions (e.g., photochemical reactions) would need to be carefully evaluated.
Robust Protecting Groups: If the propenyl group is present early, all subsequent steps must be chosen to be compatible. This severely restricts the available chemical toolbox. Any protecting groups used for the 3-amino function would need to be removable under neutral conditions (e.g., hydrogenolysis for Cbz) to avoid isomerization of the propenyl double bond.
| Protecting Group | Abbreviation | Stability | Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Base, Hydrogenolysis | Strong Acid (e.g., TFA) nih.gov |
| Benzyloxycarbonyl | Cbz or Z | Acid, Base | Catalytic Hydrogenolysis (H₂/Pd) creative-peptides.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acid, Hydrogenolysis | Base (e.g., Piperidine) |
Selective Protection of the 3-Amino Group during Ring Formation
The protection of the 3-amino group is a critical step in the synthesis of 3-amino-2-azetidinones to prevent undesired side reactions during the crucial ring-forming step, typically a [2+2] cycloaddition known as the Staudinger reaction. total-synthesis.com The choice of the protecting group is paramount and must be orthogonal to other functionalities in the molecule, particularly the 1-(1-propenyl) group and the β-lactam ring itself. nih.gov This orthogonality ensures that the protecting group can be removed selectively without affecting other parts of the molecule. nih.govnih.gov
Commonly employed protecting groups for the 3-amino functionality in β-lactam synthesis include the phthalimido and tert-butoxycarbonyl (Boc) groups.
Phthalimido Group: This protecting group is robust and stable to the conditions of the Staudinger cycloaddition. researchgate.net It is typically introduced by using phthalimidoacetyl chloride as the ketene precursor in the reaction with an appropriate imine. The resulting N-phthaloyl-protected β-lactam is generally stable, allowing for further manipulations of the molecule.
tert-Butoxycarbonyl (Boc) Group: The Boc group is another widely used protecting group for amines due to its stability under various conditions and its relatively mild removal. organic-chemistry.org N-Boc-protected amino acids can be used as starting materials for the generation of ketenes used in the Staudinger reaction. The steric bulk of the Boc group can also influence the stereochemical outcome of the cycloaddition. organic-chemistry.org
| Protecting Group | Introduction Method | Key Characteristics |
| Phthalimido | Use of phthalimidoacetyl chloride in Staudinger reaction. | Robust, stable to cycloaddition conditions. |
| tert-Butoxycarbonyl (Boc) | Use of N-Boc-amino acids as ketene precursors. | Stable, removable under mild acidic conditions, can influence stereochemistry. |
Advanced Synthetic Techniques
Modern synthetic organic chemistry offers a range of powerful tools that can be applied to the synthesis of complex molecules like 2-Azetidinone, 3-amino-1-(1-propenyl)-.
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including β-lactams. mdpi.com
Palladium-Catalyzed Synthesis: Palladium catalysts are versatile and have been used in various C-C and C-N bond-forming reactions. While specific examples for the synthesis of 3-amino-1-alkenyl-2-azetidinones are not readily available, palladium-catalyzed methodologies such as the Heck reaction could potentially be adapted for the introduction of the 1-propenyl group onto a pre-formed β-lactam ring. mdpi.com Additionally, palladium-catalyzed carbonylation reactions have been employed to generate ketenes for Staudinger-type cycloadditions. organic-chemistry.org
Rhodium-Catalyzed Synthesis: Rhodium catalysts have also been utilized in the synthesis of β-lactams. For instance, rhodium-catalyzed cycloaddition reactions of diazo compounds with imines can afford azetidinones. organic-chemistry.orgorganic-chemistry.org Rhodium carbenoids, generated from diazo compounds, can undergo insertion into the N-H bond of an appropriate precursor to form the β-lactam ring. The mild conditions often associated with rhodium catalysis could be advantageous for preserving the integrity of the 1-(1-propenyl) group.
| Metal Catalyst | Potential Application in Synthesis |
| Palladium | Introduction of the 1-propenyl group via cross-coupling; ketene generation. organic-chemistry.orgmdpi.com |
| Rhodium | [2+2] cycloaddition reactions; N-H insertion reactions. organic-chemistry.orgorganic-chemistry.org |
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and often enhancing product purity. researchgate.net The application of microwave irradiation to the Staudinger reaction for the synthesis of 2-azetidinones has been well-documented. researchgate.net The rapid heating and precise temperature control offered by microwave reactors can significantly reduce reaction times from hours to minutes. This rapid and efficient method could be particularly beneficial for the synthesis of 2-Azetidinone, 3-amino-1-(1-propenyl)-, as it may minimize the potential for side reactions associated with prolonged reaction times.
Photochemistry offers unique pathways for the construction of strained ring systems like azetidinones. researchgate.netresearchgate.netdurham.ac.uk Photochemical [2+2] cycloadditions between imines and ketenes (generated photochemically, for example, from α-diazo ketones via a Wolff rearrangement) can lead to the formation of the β-lactam ring. wikipedia.org Additionally, photochemical cyclization of α-amino esters has been developed as a method to access 3-azetidinones. chemrxiv.org The use of light as a reagent allows for reactions to be carried out under mild, often room temperature, conditions, which could be highly compatible with the sensitive functionalities of the target molecule. beilstein-journals.org
Electro-chemically Mediated Synthesis
Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds, often avoiding harsh reagents and reaction conditions. In the context of azetidinone synthesis, electrochemistry has been primarily applied to generate reactive intermediates and facilitate key bond-forming reactions.
One notable application is the electro-oxidative N-halogenation of 2-azetidinone derivatives. These N-halo-2-azetidinones serve as crucial intermediates in the synthesis of various β-lactam antibiotics. nih.gov The electrolysis of a parent 2-azetidinone in the presence of sodium halides can selectively yield N-bromo or N-iodo derivatives depending on the reaction setup. For instance, the electrolysis of 2-azetidinone in an undivided cell with sodium bromide produces N-bromo-2-azetidinone in high yield. nih.gov Conversely, using a divided cell and sodium iodide leads to the formation of N-iodo-2-azetidinone. nih.gov The choice of an undivided versus a divided cell is critical, as it influences the reaction pathway and product distribution. nih.gov
Another approach involves the electrochemical generation of ketenes, which can then undergo a [2+2] cycloaddition (Staudinger synthesis) with an imine to form the azetidinone ring. This was demonstrated in the synthesis of 1-aryl-3,4-diphenyl-2-azetidinones, where an N-heterocyclic carbene (NHC) was electrogenerated to dehydrohalogenate 2-phenylacetyl chloride, forming the phenylketene in situ for subsequent trapping by an arylimine.
The table below summarizes key findings in the electrochemical synthesis of azetidinone derivatives.
| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |
| 2-Azetidinone | NaBr, Bu₄NBF₄, AcOH/CH₃CN, Undivided Cell, 10-20 F/mol | N-Bromo-2-azetidinone | 89 | nih.gov |
| 2-Azetidinone | NaI, AcONa, AcOH/CH₃CN, Divided Cell, 10-20 F/mol | N-Iodo-2-azetidinone | 79 | nih.gov |
| 2-Azetidinone | AcONa, MeOH, Undivided Cell | 4-Methoxy-pyrrolidin-2-one (Ring Expansion Product) | 84 | nih.gov |
Solid-Phase Organic Synthesis (SPOS) of Azetidinones
Solid-phase organic synthesis (SPOS) has become a powerful tool for the generation of molecular diversity, facilitating the rapid assembly of compound libraries and simplifying purification processes. The adaptation of azetidinone synthesis to solid-phase methodologies has been particularly successful, with the Staudinger [2+2] cycloaddition of a ketene with an imine being the most widely adopted strategy.
In a typical SPOS approach, one of the reactants, usually the imine, is attached to a solid support (resin) via a linker. The cycloaddition reaction is then carried out in solution, and excess reagents and by-products are easily removed by washing the resin. Finally, the desired β-lactam product is cleaved from the solid support. This methodology has been used to produce libraries of 1,3,4-trisubstituted β-lactams, often with good control over stereochemistry.
The table below provides examples of solid-phase synthesis strategies for azetidinones.
| Solid Support/Linker | Reaction Type | Key Features | Product Type | Reference |
| Polystyrene Resin | Staudinger [2+2] Cycloaddition (Resin-bound imine + ketene) | Facilitates purification; allows for library generation. | cis-1,3,4-Trisubstituted β-lactams | |
| Photolabile Support | Staudinger [2+2] Cycloaddition | Cleavage with light allows for synthesis of N-unsubstituted derivatives. | 1-Unsubstituted β-lactams | |
| Rink Amide Linker | Staudinger [2+2] Cycloaddition | Acid-labile cleavage. | 1-Unsubstituted β-lactams | |
| Benzyloxyaniline Handle | Staudinger [2+2] Cycloaddition | Allows for traceless release of the N-unsubstituted product. | 1-Unsubstituted β-lactams |
Chemoenzymatic and Enzymatic Approaches for Azetidinone Scaffolds
Chemoenzymatic and purely enzymatic methods represent a cornerstone of green chemistry, offering high selectivity (chemo-, regio-, and enantio-) under mild, aqueous conditions. In the synthesis of azetidinone scaffolds, enzymes are used in two primary ways: the synthesis of the β-lactam core from precursors and the resolution of racemic intermediates to yield enantiopure compounds.
Enzymatic Synthesis and Modification: Penicillin G acylase (PGA) is a key enzyme in the β-lactam industry. johnshopkins.edu While its primary industrial role is the hydrolysis of Penicillin G to produce the essential nucleus 6-aminopenicillanic acid (6-APA), it can also be used in the synthetic direction. johnshopkins.eduacs.org Under kinetically controlled conditions, PGA can catalyze the acylation of β-lactam nuclei like 6-APA or 7-aminodesacetoxycephalosporanic acid (7-ADCA) with D-(-)-amino acid esters or amides to produce valuable semi-synthetic antibiotics such as ampicillin (B1664943) and cephalexin. acs.orgnih.gov This enzymatic approach is a greener alternative to traditional chemical methods. frontiersin.org
Enzymatic Kinetic Resolution: Many synthetic routes to azetidinones produce racemic mixtures. Lipases have proven to be highly effective biocatalysts for the kinetic resolution (KR) of key azetidinone intermediates, providing access to single enantiomers. A prominent example is the resolution of (±)-4-acetoxy-azetidin-2-one, a versatile building block for numerous β-lactam compounds. nih.gov In a typical KR process, a lipase (B570770) selectively catalyzes the hydrolysis or acylation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. For instance, Pseudomonas fluorescens lipase has been successfully used to resolve (±)-4-acetoxy-azetidin-2-one, yielding both enantiomers with excellent enantiomeric excess. nih.gov Such enantiopure intermediates are critical for the synthesis of stereochemically defined final drug products. nih.gov
The following table highlights selected chemoenzymatic and enzymatic approaches.
| Enzyme | Substrate(s) | Reaction Type | Product(s) | Key Finding | Reference(s) |
| Penicillin G Acylase (PGA) | Penicillin G | Hydrolysis | 6-Aminopenicillanic acid (6-APA) & Phenylacetic acid | Industrial production of the core β-lactam nucleus. | johnshopkins.edu |
| Penicillin G Acylase (PGA) | 6-APA + D-(-)-Phenylglycine derivative | Kinetically Controlled Synthesis | Ampicillin | Enzymatic synthesis of semi-synthetic antibiotics. | acs.orgfrontiersin.org |
| Pseudomonas fluorescens Lipase | (±)-4-Acetoxy-azetidin-2-one | Kinetic Resolution (KR) | (+)-4-Acetoxy-azetidin-2-one & (-)-4-Acetoxy-azetidin-2-one | Efficient separation of enantiomers, providing chiral building blocks. | nih.gov |
Reactivity and Chemical Transformations of 2 Azetidinone, 3 Amino 1 1 Propenyl Derivatives
Ring-Opening Reactions of the Azetidinone Core
The reactivity of the β-lactam ring in derivatives of 2-azetidinone, 3-amino-1-(1-propenyl)- is significantly influenced by the considerable ring strain, which is approximately 25.4 kcal/mol for the parent azetidine (B1206935) ring. rsc.org This strain lowers the activation energy for ring-opening reactions compared to acyclic amides, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. bhu.ac.inglobalresearchonline.net
The carbonyl group of the β-lactam is highly polarized, making it a prime target for nucleophiles. The addition of a nucleophile to the carbonyl carbon leads to a tetrahedral intermediate. The subsequent collapse of this intermediate is facilitated by the relief of ring strain, typically resulting in the cleavage of the C2-N1 acyl-nitrogen bond. bhu.ac.in
A variety of nucleophiles can induce the ring-opening of 2-azetidinone derivatives. For instance, basic hydrolysis with hydroxide (B78521) ions leads to the formation of β-amino acids. bhu.ac.in Similarly, reaction with amines as nucleophiles results in the formation of β-amino amides. bhu.ac.in The regioselectivity of the attack is governed by the electrophilicity of the carbonyl carbon, with the reaction proceeding in a stereoselective manner in many cases. nih.gov
Table 1: Examples of Nucleophilic Ring-Opening Reactions on the Azetidinone Core
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Hydroxide | NaOH / H₂O | β-Amino acid | bhu.ac.in |
| Amine | R-NH₂ | β-Amino amide | bhu.ac.in |
| Alcohol (acid-catalyzed) | R-OH / HCl | β-Amino ester | bhu.ac.in |
This table presents generalized reaction outcomes for the 2-azetidinone core based on available literature.
The reaction often proceeds via an SN2-type mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of the tetrahedral intermediate, which then collapses to cleave the ring. nih.gov
The 2-azetidinone ring can be reduced to the corresponding azetidine (a saturated four-membered nitrogen-containing heterocycle). A common method for this transformation is the use of strong reducing agents like lithium aluminium hydride (LiAlH₄). bhu.ac.in This reaction involves the reduction of the amide carbonyl group. Unlike ring-opening reactions that cleave the C2-N1 bond to yield linear products, this reduction can proceed with cleavage of the C2-N1 bond to yield γ-amino alcohols. bhu.ac.in The specific outcome can depend on the substrate and reaction conditions. The transformation of a 2-azetidinone to a stable, functionalized azetidine ring is a key synthetic strategy.
The hydrolytic stability of the 2-azetidinone ring is a critical factor in its chemistry. While the inherent ring strain makes it more reactive than acyclic amides, the stability can be modulated by the substituents on the ring. bhu.ac.inglobalresearchonline.net For example, certain derivatives of 3-amino-2-azetidinone have been noted for their considerable resistance to hydrolytic conditions. nih.govrsc.org This stability is a delicate balance between the activating effect of ring strain and the electronic and steric effects of the substituents at the N-1, C-3, and C-4 positions. The 1-(1-propenyl) group at the N-1 position, being an alkenyl group, may influence the electronic properties of the ring system, potentially affecting its stability and reactivity towards hydrolysis.
Functionalization of the 3-Amino Group
The 3-amino group of 2-azetidinone, 3-amino-1-(1-propenyl)- is a nucleophilic center that readily participates in a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
The primary amino group at the C-3 position can be easily acylated or amidated to form the corresponding amides. This is a common and versatile reaction for creating derivatives with modified properties. The reaction typically involves treating the 3-amino-2-azetidinone with an acylating agent such as an acyl chloride, anhydride, or a carboxylic acid activated with a coupling reagent. nih.govnih.govorganic-chemistry.org
For example, 3-amino-2-azetidinone derivatives have been successfully reacted with various carboxylic acids in the presence of coupling agents like N,N′-disuccinimidyl carbonate to yield the corresponding N-(2-oxoazetidin-3-yl)amides. nih.gov These reactions are often highly efficient and allow for the introduction of a wide range of functional groups. nih.gov
Table 2: Representative Acylation Reactions of the 3-Amino Group
| Acylating Agent | Reagent Class | Coupling Agent (if applicable) | Product | Reference |
|---|---|---|---|---|
| Cyclohexanecarboxylic acid | Carboxylic Acid | N,N′-Disuccinimidyl carbonate | N-(Cyclohexanoyl)-3-amino-2-azetidinone derivative | nih.gov |
| Phenylalanine | Amino Acid | HOBt / DCC | Dipeptide-like conjugate | nih.gov |
| 4-Chlorophenyl isocyanate | Isocyanate | N/A | 3-Ureido-2-azetidinone derivative | mdpi.com |
This table illustrates the versatility of the 3-amino group in forming various amide linkages.
The primary amino group can react with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netderpharmachemica.comekb.eg This condensation reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. The formation of a Schiff base from the 3-amino group introduces a C=N double bond, which can be a site for further reactions or can itself impart specific biological or chemical properties to the molecule. The synthesis of 2-azetidinones often involves a [2+2] cycloaddition between an imine and a ketene (B1206846), a reaction known as the Staudinger synthesis. mdpi.comderpharmachemica.com Conversely, the amino group on a pre-formed 3-amino-2-azetidinone can be converted to an imine, demonstrating the versatility of this functional group. researchgate.net
Stereochemical Control during Functionalization at C3
The stereochemistry at the C3 position of the β-lactam ring is crucial for the biological activity of many of its derivatives. The introduction and subsequent modification of the 3-amino group in 1-(1-propenyl)-2-azetidinone systems can be achieved with a high degree of stereocontrol, influenced by various factors including the existing stereocenters, reagents, and reaction conditions.
The initial stereochemistry at C3 and C4 is often established during the Staudinger [2+2] cycloaddition reaction between a ketene and an imine. The use of chiral auxiliaries or catalysts in this reaction can lead to the formation of specific diastereomers. For instance, the reaction of a chiral imine with a ketene can proceed with high diastereoselectivity, influenced by the steric bulk of substituents on both reactants. Non-polar solvents generally favor the formation of cis-β-lactams, while polar solvents can promote the formation of the trans isomers by stabilizing the zwitterionic intermediate and allowing for isomerization. nih.gov
Recent methodologies, such as photoinduced diastereoselective C3-functionalization of electrophilic β-lactams, have demonstrated the possibility of achieving high stereocontrol. These methods often involve radical intermediates, where the stereochemical outcome is determined by a diastereoselective hydrogen atom transfer step. nih.gov While not specifically demonstrated on a 3-amino-1-(1-propenyl) derivative, these approaches highlight the potential for stereocontrolled modifications at the C3 position.
Table 1: Factors Influencing Stereochemical Control at C3
| Factor | Influence on Stereoselectivity |
| Staudinger Reaction Conditions | Solvent polarity and temperature can influence the cis/trans ratio of the initial β-lactam ring formation. nih.gov |
| Chiral Auxiliaries/Catalysts | Use of chiral components in the synthesis can induce high diastereoselectivity. rsc.org |
| Existing Stereocenters | The stereochemistry at C4 and the nature of the N1 substituent can direct the approach of reagents for C3 functionalization. |
| Reaction Mechanism | Reactions proceeding through rigid transition states or involving intramolecular directing groups often exhibit high stereocontrol. |
Reactivity of the 1-(1-Propenyl) Substituent
The 1-(1-propenyl) group at the nitrogen atom of the 2-azetidinone ring introduces an alkene functionality that can undergo a variety of chemical transformations, offering a handle for further molecular elaboration.
Reactions of the Alkene Moiety (e.g., Hydrogenation, Halogenation, Cycloadditions)
Hydrogenation: The double bond of the 1-(1-propenyl) group can be readily reduced to a propyl group through catalytic hydrogenation. This transformation is typically achieved using catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. The hydrogenation process is generally clean and proceeds with high yield, effectively saturating the N-substituent without affecting the β-lactam ring. nih.gov
Halogenation: The alkene moiety is susceptible to electrophilic addition of halogens (e.g., Br₂, Cl₂). This reaction proceeds via a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide. The stereochemical outcome of this addition is typically anti, meaning the two halogen atoms add to opposite faces of the double bond. The regioselectivity of the addition to the unsymmetrical propenyl group would favor the initial attack of the electrophilic halogen on the less substituted carbon atom.
Cycloadditions: The 1-(1-propenyl) group can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. mdpi.com In a [4+2] cycloaddition with a conjugated diene, the propenyl group would react to form a cyclohexene (B86901) ring fused to the azetidinone nitrogen. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the adjacent β-lactam carbonyl group. The stereoselectivity of the Diels-Alder reaction is governed by the endo rule, which predicts the preferential formation of the endo isomer. mdpi.com Other cycloaddition reactions, such as [2+2] photocycloadditions or 1,3-dipolar cycloadditions, could also be envisioned, leading to the formation of four- and five-membered rings, respectively.
Regioselectivity and Stereoselectivity in Propenyl Transformations
The regioselectivity and stereoselectivity of reactions involving the 1-(1-propenyl) substituent are critical for controlling the structure of the final product.
In electrophilic additions , such as halogenation or hydrohalogenation, Markovnikov's rule would predict the addition of the electrophile to the terminal carbon of the propenyl group, leading to the formation of the more stable carbocation intermediate at the carbon adjacent to the nitrogen. However, the influence of the β-lactam nitrogen might alter this outcome.
The stereoselectivity of these additions is often high. For instance, as mentioned, halogenation proceeds via an anti-addition mechanism. The facial selectivity of the attack on the double bond can be influenced by the steric bulk of the substituents on the β-lactam ring, potentially leading to the preferential formation of one diastereomer.
In cycloaddition reactions , the regioselectivity is determined by the electronic properties of both the dienophile (the propenyl group) and the diene. The stereoselectivity is governed by well-established principles like the endo rule in the Diels-Alder reaction. mdpi.com The chiral environment provided by the substituted β-lactam ring can induce facial selectivity in the approach of the diene, leading to diastereoselective cycloadditions.
Table 2: Expected Products from Reactions of the 1-(1-Propenyl) Substituent
| Reaction | Reagents | Expected Major Product | Key Selectivity Aspect |
| Hydrogenation | H₂, Pd/C | 3-amino-1-propyl-2-azetidinone | Saturation of the double bond |
| Bromination | Br₂ | 3-amino-1-(1,2-dibromopropyl)-2-azetidinone | Anti-addition |
| Diels-Alder | 1,3-Butadiene | 3-amino-1-(cyclohex-3-en-1-yl)-2-azetidinone derivative | Endo selectivity |
N-Substitution Reactions at the Azetidinone Nitrogen
The 1-(1-propenyl) group can potentially be cleaved or replaced through various N-substitution reactions, allowing for the introduction of different functionalities at the nitrogen atom of the β-lactam ring.
Cleavage of the N-alkenyl group can be challenging; however, oxidative methods have been employed for the removal of certain N-substituents. For instance, oxidative cleavage with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used to deprotect N-aryl β-lactams. Similar strategies might be adaptable for the cleavage of the N-propenyl group, likely proceeding through an intermediate that is susceptible to hydrolysis.
Alternatively, N-substitution could be achieved through reactions that involve the activation of the N-C bond. However, the stability of the β-lactam ring under such conditions is a critical consideration, as harsh reaction conditions can lead to ring opening.
A more common approach for modifying the N-substituent involves the synthesis of an N-unsubstituted β-lactam, which can then be alkylated or arylated. This often requires a multi-step sequence starting from a different precursor. However, for a pre-existing 1-(1-propenyl)-2-azetidinone, direct substitution remains a synthetic challenge. Research into N-thiolated β-lactams has shown that the N-S bond can be formed from N-bromo precursors, suggesting that activation of the N-H bond followed by reaction with an electrophile is a viable strategy for N-functionalization, should the propenyl group be successfully removed. nih.gov
Theoretical and Computational Studies of 2 Azetidinone, 3 Amino 1 1 Propenyl
Quantum Chemical Calculations of Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, making it invaluable for studying reaction mechanisms. For the 2-azetidinone class of compounds, DFT is often employed to explore the pathways of their synthesis, such as the [2+2] cycloaddition reaction between a ketene (B1206846) and an imine (the Staudinger synthesis). mdpi.com
DFT calculations can elucidate the reaction pathway by:
Mapping the Potential Energy Surface: Identifying transition states, intermediates, and the final products.
Calculating Activation Energies: Determining the energy barriers for a reaction, which helps predict reaction rates and feasibility under different conditions.
Investigating Catalyst Effects: Modeling how catalysts, such as tertiary amines or even unconventional catalysts like an oriented external electric field, can lower the activation energy and influence the reaction outcome. mdpi.com
For instance, in the synthesis of related β-lactams, DFT studies help to rationalize the observed stereoselectivity (the preferential formation of one stereoisomer over another). While no specific DFT studies on the reaction mechanism for 2-Azetidinone, 3-amino-1-(1-propenyl)- have been documented, such calculations would be crucial to optimize its synthesis and understand the electronic effects of the 3-amino and 1-(1-propenyl) substituents on the cycloaddition process.
Table 1: Representative Applications of DFT in Studying β-Lactam Reaction Mechanisms
| Reaction Type | Information Gained from DFT | Relevance to 2-Azetidinone Synthesis |
| Staudinger Cycloaddition | Transition state geometries, activation energy barriers, stereochemical outcome prediction. | Foundational for understanding the formation of the four-membered ring. |
| Kinugasa Reaction | Elucidation of catalytic cycles (e.g., with copper(I) catalysts), exploration of alternative reaction promoters. | Provides insight into different synthetic routes to the β-lactam core. |
| Catalyst-Free Reactions | Prediction of feasibility and mechanism under unconventional conditions (e.g., electric fields). mdpi.com | Explores novel and potentially more efficient synthetic methods. |
The four-membered ring of 2-azetidinone is characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ (109.5°) and sp² (120°) geometries. This inherent strain is a key contributor to the chemical reactivity of β-lactams, particularly the susceptibility of the amide bond to cleavage.
Computational methods can quantify this strain energy. A common approach is the use of homodesmotic reactions, where the number and type of bonds are conserved on both sides of a model reaction, isolating the strain energy of the cyclic system. nih.gov By comparing the computed enthalpy of the strained molecule to that of strain-free reference compounds, a precise strain energy value can be determined. mdpi.com
Table 2: Comparison of Calculated Strain Energies in Cyclic Hydrocarbons
| Compound | Number of Ring Atoms | Calculated Strain Energy (kcal/mol) |
| Cyclopropane | 3 | 27.4 |
| Cyclobutane | 4 | 26.8 |
| Spiropentane | 2 x 3 | 62.9 |
| Cubane | 8 | 157.5 |
Data adapted from computational studies on hydrocarbons to illustrate the principles of ring strain calculation. mdpi.com
The 2-azetidinone ring is not perfectly planar and can exhibit a slight pucker. Furthermore, the substituents at positions C3 and C4 can be arranged in either a cis or trans configuration. Quantum mechanical calculations are essential for predicting the most stable conformations and the relative energies of these stereoisomers. nih.gov
Studies on related substituted cyclic compounds show that the presence of different functional groups can significantly influence conformational preferences through steric hindrance or intramolecular interactions like hydrogen bonding. nih.govrsc.org For 2-Azetidinone, 3-amino-1-(1-propenyl)-, theoretical calculations could predict:
The preferred puckering of the azetidinone ring.
The rotational barriers and preferred orientations of the 3-amino and 1-(1-propenyl) groups.
The relative thermodynamic stability of the cis and trans isomers.
In many cases, the trans isomer of substituted 3-amino-2-azetidinones is found to be the more biologically active form, making the computational prediction of isomer stability particularly relevant for drug design. rsc.org
Molecular Modeling of Chemical Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules and their interactions. It is particularly useful for studying complex systems, such as the interaction of a small molecule with a catalyst or a biological macromolecule.
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts. Molecular modeling is a key tool for understanding how these catalysts work. By building a three-dimensional model of the reaction's transition state, researchers can visualize the non-covalent interactions (e.g., hydrogen bonds, steric repulsion) between the catalyst and the substrates. nih.gov
These models can explain the observed enantioselectivity and guide the design of new, more effective catalysts. nih.gov In the context of synthesizing a chiral molecule like 2-Azetidinone, 3-amino-1-(1-propenyl)-, modeling could be used to:
Simulate the binding of precursor molecules (an imine and a ketene equivalent) to a chiral catalyst.
Analyze the transition state energies for the formation of different enantiomers.
Identify the key interactions that control the stereochemical outcome of the reaction.
Understanding how a molecule like 2-Azetidinone, 3-amino-1-(1-propenyl)- interacts with biological targets is crucial for assessing its potential as a therapeutic agent. Computational methods are widely used to predict and analyze these interactions. nih.govabo.fi
Molecular docking is a primary technique used for this purpose. In a docking simulation, the small molecule (ligand) is placed into the binding site of a target protein, and its orientation and conformation are optimized to find the most stable binding mode. These simulations can predict:
Binding Affinity: An estimation of how strongly the ligand binds to the protein.
Binding Pose: The precise orientation of the ligand within the binding site.
Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, or ionic bonds that stabilize the ligand-protein complex.
For example, docking studies on other 3-amino-2-azetidinone derivatives have been used to select promising candidates for synthesis and biological testing against targets like tubulin, which is implicated in cancer. rsc.org Such computational screening can significantly accelerate the drug discovery process by prioritizing compounds that are most likely to be active. nih.gov
Transition State Characterization for Azetidinone Formation and Ring Opening
The stability and reactivity of β-lactam rings, such as the one present in 2-azetidinone, 3-amino-1-(1-propenyl)-, are fundamentally governed by the energetics of their formation and cleavage, which can be elucidated through the characterization of the transition states of these processes. Computational chemistry provides powerful tools to model these transient structures and understand the factors influencing their stability.
The formation of the 2-azetidinone ring is commonly achieved through the Staudinger cycloaddition, a [2+2] cycloaddition of a ketene and an imine. wikipedia.org Theoretical studies have largely supported a two-step mechanism for this reaction. researchgate.net The initial step involves a nucleophilic attack of the imine nitrogen on the central carbon of the ketene, leading to the formation of a zwitterionic intermediate. researchgate.netorganic-chemistry.org This is followed by a conrotatory ring closure to form the β-lactam ring. researchgate.net
The stereochemical outcome of the Staudinger synthesis is determined by the relative rates of ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.org Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. wikipedia.org The nature of the substituents on both the ketene and the imine plays a crucial role in influencing the transition state energies and, consequently, the reaction's stereoselectivity. wikipedia.orgorganic-chemistry.org For instance, electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the direct ring closure, favoring the formation of the cis product. organic-chemistry.org
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of the Staudinger reaction. These studies help in identifying the transition states for both the initial nucleophilic attack and the subsequent ring closure. The calculated activation barriers provide insights into the reaction kinetics and the factors governing diastereoselectivity. mdpi.com
The ring-opening of the 2-azetidinone core is a critical process, particularly in the context of the biological activity of β-lactam antibiotics, which act by acylating penicillin-binding proteins (PBPs). nih.govbiomolther.org Theoretical studies have extensively investigated the hydrolysis and aminolysis of the β-lactam ring. researchgate.netbenthamdirect.com These reactions proceed through a nucleophilic attack on the carbonyl carbon of the β-lactam, leading to a tetrahedral intermediate. benthamdirect.com The subsequent cleavage of the C-N bond results in the opening of the four-membered ring. researchgate.net
The reactivity of the β-lactam ring is attributed to the ring strain and the reduced amide resonance compared to a standard acyclic amide. researchgate.net Computational models can quantify this strain and predict the activation energy for nucleophilic attack. The transition state for the ring-opening reaction involves the elongation of the C-N bond and a change in the hybridization of the carbonyl carbon from sp² to sp³. The stability of this transition state is influenced by the substituents on the azetidinone ring. For 2-azetidinone, 3-amino-1-(1-propenyl)-, the electronic properties of the 3-amino and 1-(1-propenyl) groups would significantly impact the susceptibility of the carbonyl group to nucleophilic attack.
Below is a hypothetical data table illustrating the kind of data that would be generated from computational studies on the formation and ring-opening of a substituted 2-azetidinone, based on findings for analogous systems.
| Process | Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Feature |
| Azetidinone Formation (Staudinger Cycloaddition) | Nucleophilic Attack | DFT (B3LYP/6-31G) | 10-15 | Formation of C-N bond |
| Ring Closure | DFT (B3LYP/6-31G) | 5-10 | Conrotatory motion | |
| Azetidinone Ring Opening (Hydrolysis) | Nucleophilic Attack by H₂O | PCM/DFT (B3LYP/6-31+G) | 20-25 | Formation of tetrahedral intermediate |
| C-N Bond Cleavage | PCM/DFT (B3LYP/6-31+G) | 15-20 | Elongation of the C-N bond |
Note: The data in this table is illustrative and represents typical ranges found in the literature for related β-lactam systems. Specific values for 2-azetidinone, 3-amino-1-(1-propenyl)- would require dedicated computational studies.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to correlate the chemical structure of a series of compounds with their reactivity in a particular process. For 2-azetidinone derivatives, QSRR studies can provide valuable insights into how modifications at different positions of the azetidinone ring influence its stability and susceptibility to ring-opening reactions.
The reactivity of the β-lactam ring is a key determinant of the biological activity of many antibiotics. biomolther.org Therefore, QSRR models are often developed to predict the rate of hydrolysis or aminolysis of these compounds. These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties.
For a compound like 2-azetidinone, 3-amino-1-(1-propenyl)-, relevant descriptors could include:
Electronic Descriptors: Atomic charges on the carbonyl carbon and the nitrogen atom of the β-lactam ring, dipole moment, and HOMO/LUMO energies. These descriptors can quantify the electrophilicity of the carbonyl carbon and the stability of the ring.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters for the substituents at the N1 and C3 positions. These can account for the accessibility of the carbonyl group to nucleophilic attack.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
A general form of a QSRR equation can be expressed as:
log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where:
log(k) is the logarithm of the reaction rate constant (a measure of reactivity).
D₁, D₂, ..., Dₙ are the molecular descriptors.
c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from a statistical analysis of a training set of molecules with known reactivities.
While specific QSRR studies on 2-azetidinone, 3-amino-1-(1-propenyl)- are not available in the literature, studies on other monocyclic β-lactams have established relationships between structure and reactivity. For example, it has been shown that electron-withdrawing substituents on the nitrogen atom of the β-lactam ring generally increase the rate of hydrolysis by enhancing the electrophilicity of the carbonyl carbon. researchgate.net The nature of the substituent at the C3 position can also modulate reactivity through both electronic and steric effects.
The development of a robust QSRR model for a series of 3-amino-1-alkenyl-2-azetidinones would involve the synthesis of a library of analogs, the experimental determination of their reactivity (e.g., rate of hydrolysis), the calculation of a wide range of molecular descriptors, and the application of statistical methods to derive a predictive model.
Below is a hypothetical QSRR data table for a series of N-substituted 3-amino-2-azetidinones, illustrating the correlation between selected descriptors and reactivity.
| Compound (N1-Substituent) | log(k_hydrolysis) | Charge on Carbonyl Carbon (e) | N1-Substituent Steric Parameter (Es) |
| -CH₃ | -4.5 | 0.45 | -1.24 |
| -CH₂CH₃ | -4.8 | 0.44 | -1.31 |
| -CH=CH₂ | -4.2 | 0.47 | -1.60 |
| -C₆H₅ | -3.9 | 0.49 | -2.31 |
Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of data used in QSRR studies to correlate structural descriptors with reactivity.
Advanced Spectroscopic and Spectrometric Elucidation Methods in Azetidinone Research
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of 2-azetidinone derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while advanced techniques can reveal complex stereochemical relationships and offer insights into reaction mechanisms.
The protons on the β-lactam ring are particularly diagnostic. The chemical shifts and, crucially, the coupling constants (J-values) between H-3 and H-4 are indicative of their relative stereochemistry. A smaller coupling constant (typically J = 1.5–2.5 Hz) is characteristic of a trans relationship, whereas a larger coupling constant (J = 4.0–5.0 Hz) indicates a cis arrangement of these protons. mdpi.com This distinction is fundamental in controlling the stereochemical outcome of synthetic routes. For 2-Azetidinone, 3-amino-1-(1-propenyl)-, the analysis of these signals would be paramount in confirming its configuration.
In mechanistic studies, NMR can be used to monitor the formation of intermediates and byproducts. For instance, in the Staudinger cycloaddition (a common method for synthesizing β-lactams), NMR can track the conversion of the initial imine and ketene (B1206846) precursors to the final azetidinone product. researchgate.net Furthermore, chiral shift reagents can be employed to determine the enantiomeric excess (ee) of chiral 2-azetidinone products, which is crucial in asymmetric synthesis. uu.nl
Below is a table of expected ¹H and ¹³C NMR chemical shifts for the core structure of 2-Azetidinone, 3-amino-1-(1-propenyl)-, based on data from analogous compounds. nih.gov
| Atom Position | Technique | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| C=O (C2) | ¹³C NMR | 165 – 172 | Characteristic β-lactam carbonyl signal. |
| CH-NH₂ (C3) | ¹³C NMR | 63 – 68 | Shift influenced by the amino group. |
| CH₂ (C4) | ¹³C NMR | 60 – 65 | Position adjacent to the ring nitrogen. |
| H-3 | ¹H NMR | 4.5 – 5.0 | Coupling constant with H-4 determines stereochemistry. |
| H-4 | ¹H NMR | 4.0 – 4.6 | Two distinct signals for diastereotopic protons. |
| N-CH= | ¹H NMR | ~6.0 – 7.0 | Vinylic proton attached to nitrogen. |
| =CH-CH₃ | ¹H NMR | ~4.5 – 5.5 | Vinylic proton coupled to methyl group. |
| -CH₃ | ¹H NMR | ~1.5 – 2.0 | Methyl group of the propenyl substituent. |
Utilization of Mass Spectrometry (MS) for Reaction Monitoring and Product Analysis
Mass spectrometry (MS) is an essential technique for the analysis of 2-azetidinone compounds, providing rapid and accurate molecular weight determination and, with tandem MS (MS/MS), valuable structural information. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used, often revealing the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺. nih.gov
For reaction monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful. It allows for the separation of reactants, intermediates, products, and impurities, with the mass spectrometer providing confirmation of the identity of each component in real-time. researchgate.net This is invaluable for optimizing reaction conditions, such as temperature, time, and reagent stoichiometry. For example, the hydrolysis of the β-lactam ring, a common degradation pathway, can be easily monitored by observing the disappearance of the parent compound's mass signal and the appearance of the hydrolyzed product's signal. nih.govnih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the product, which serves as a robust confirmation of its identity. Fragmentation patterns obtained from MS/MS experiments can further elucidate the structure by showing characteristic losses, such as the loss of the N-substituent or fragmentation across the strained β-lactam ring.
| Analysis | Expected Result | Technique |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂O | - |
| Exact Mass | 126.0793 | HRMS |
| Protonated Molecule [M+H]⁺ | m/z 127.0866 | ESI-MS |
| Sodium Adduct [M+Na]⁺ | m/z 149.0685 | ESI-MS |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and is particularly effective for confirming the synthesis of 2-azetidinones. The most prominent and diagnostic absorption band is that of the β-lactam carbonyl (C=O) group. Due to the significant ring strain in the four-membered ring, this band appears at a characteristically high frequency, typically between 1730 and 1790 cm⁻¹. mdpi.comsciencescholar.us This is significantly higher than the carbonyl absorption of a typical acyclic amide (1650–1680 cm⁻¹), making it an unambiguous indicator of β-lactam ring formation.
The progress of a reaction, such as the cycloaddition of an imine and a ketene, can be monitored by observing the disappearance of the imine C=N stretching band (around 1690–1640 cm⁻¹) and the appearance of the β-lactam C=O band. derpharmachemica.com For 2-Azetidinone, 3-amino-1-(1-propenyl)-, other key absorptions would include the N-H stretching vibrations of the amino group (typically a doublet around 3300–3400 cm⁻¹) and the C=C stretching of the propenyl group (around 1650 cm⁻¹). wayne.edubas.bg
While less commonly reported for this specific class, Raman spectroscopy can provide complementary information, particularly for the C=C bond of the propenyl substituent, which often gives a strong Raman signal.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 – 3400 |
| β-Lactam (C=O) | Stretch | 1730 – 1790 |
| Alkenyl (C=C) | Stretch | 1640 – 1680 |
| Amine (N-H) | Bend | 1590 – 1650 |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination
X-ray crystallography provides the most definitive structural information, offering an unambiguous determination of molecular connectivity, stereochemistry, and absolute configuration. For chiral molecules like many 3-amino-2-azetidinone derivatives, single-crystal X-ray diffraction is the gold standard for assigning the absolute configuration of stereocenters, provided a suitable crystal can be grown. uu.nl
The analysis of a crystal structure reveals precise bond lengths, bond angles, and torsion angles. This is particularly insightful for the strained 2-azetidinone ring, allowing for a detailed examination of the ring's planarity or pucker. The conformation of substituents on the ring, such as the 3-amino and 1-propenyl groups, can be precisely determined in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amino group, which dictates the crystal packing arrangement. nih.govresearchgate.net While a crystal structure for the specific title compound is not publicly available, the technique remains the ultimate arbiter of structure for any new derivative synthesized in this class.
Synthetic Utility of 2 Azetidinone, 3 Amino 1 1 Propenyl As a Chiral Synthon
Role as an Intermediate in the Synthesis of Complex Heterocyclic Scaffolds
The strained four-membered ring of 2-Azetidinone, 3-amino-1-(1-propenyl)- makes it an excellent precursor for the synthesis of more complex heterocyclic systems. The ring-opening reactions of β-lactams are thermodynamically favorable, and the specific bond cleavage can be controlled by the choice of reagents and reaction conditions. This reactivity has been widely exploited in what is known as the "β-lactam synthon method" for the synthesis of various nitrogen-containing heterocycles. nih.govnih.gov
The N1-C2 amide bond is susceptible to hydrolysis or cleavage by other nucleophiles, which can lead to the formation of β-amino acids and their derivatives. These acyclic intermediates can then be cyclized to form a variety of larger heterocyclic rings. For instance, the strategic cleavage of the β-lactam ring and subsequent intramolecular reactions can furnish five-, six-, and even larger-membered nitrogen heterocycles. The substituents on the original β-lactam ring, including the 3-amino and 1-propenyl groups, can be strategically utilized to direct these cyclization reactions and introduce further molecular diversity.
While specific examples detailing the use of 2-Azetidinone, 3-amino-1-(1-propenyl)- in the synthesis of complex heterocyclic scaffolds are not extensively documented in the available literature, the general reactivity pattern of 3-amino-β-lactams suggests its high potential in this area. The amino group can be functionalized prior to or after ring opening to participate in intramolecular cyclizations, leading to the formation of piperidines, pyrrolidines, and other complex alkaloids. The 1-propenyl group can also participate in various cycloaddition or metathesis reactions, further expanding the accessible chemical space.
Derivatization to β-Amino Acids and other Amino Acid Mimetics
One of the most significant applications of 3-amino-β-lactams, including the 1-(1-propenyl) derivative, is their use as precursors for the synthesis of β-amino acids and their mimetics. illinois.edu β-Amino acids are crucial components of many biologically active peptides and natural products, and their incorporation into peptide chains can induce specific secondary structures and enhance metabolic stability.
The most straightforward method for converting a 3-amino-β-lactam to a β-amino acid is through the hydrolytic cleavage of the N1-C2 amide bond. This reaction proceeds under acidic or basic conditions to yield the corresponding β-amino acid. The stereochemistry at the C3 position of the β-lactam is retained during this process, making it an excellent method for the synthesis of enantiomerically pure β-amino acids.
Furthermore, the 3-amino group of 2-Azetidinone, 3-amino-1-(1-propenyl)- serves as a handle for a wide range of derivatization reactions, allowing for the synthesis of a diverse library of β-amino acid mimetics. Acylation of the amino group with various carboxylic acids or their activated derivatives is a common strategy. nih.govrsc.org This approach has been extensively used in the synthesis of analogues of the natural product combretastatin (B1194345) A-4, where different acyl groups are introduced at the 3-amino position of a 3-amino-2-azetidinone core to modulate the biological activity. nih.govrsc.org
| Starting Material | Reagent | Product Type | Significance |
| 2-Azetidinone, 3-amino-1-(1-propenyl)- | H₂O/H⁺ or OH⁻ | β-Amino acid | Synthesis of enantiomerically pure β-amino acids |
| 2-Azetidinone, 3-amino-1-(1-propenyl)- | R-COCl or R-COOH/coupling agent | N-Acyl-β-amino acid derivative | Creation of diverse libraries of amino acid mimetics |
| 2-Azetidinone, 3-amino-1-(1-propenyl)- | Isocyanates | N-Ureido-β-amino acid derivative | Introduction of urea (B33335) functionality for diverse interactions |
Preparation of β-Lactam-Fused Ring Systems and Bridged Lactams
The inherent reactivity of the β-lactam ring and the functionality present in 2-Azetidinone, 3-amino-1-(1-propenyl)- can be harnessed to construct intricate fused and bridged bicyclic systems. These complex structures are of significant interest in medicinal chemistry as they can mimic the conformations of bioactive peptides and interact with biological targets with high specificity.
The synthesis of β-lactam-fused ring systems often involves intramolecular reactions where substituents on the β-lactam ring participate in the formation of a new ring. For example, a substituent attached to the N1 or C3 position containing a nucleophilic or electrophilic center can react with another part of the molecule to form a fused ring. While direct examples with the 1-propenyl group are scarce, analogous alkenyl groups on the β-lactam framework have been utilized in intramolecular cycloaddition reactions to generate fused systems. researchgate.net
The construction of bridged lactams from β-lactam precursors is a more challenging yet highly rewarding synthetic endeavor. These molecules possess a unique three-dimensional structure and are often associated with potent biological activity. The synthesis of bridged β-lactams can be envisioned through intramolecular bond formations that span across the β-lactam ring. Although specific methodologies employing 2-Azetidinone, 3-amino-1-(1-propenyl)- for this purpose are not well-documented, the general principles of β-lactam chemistry suggest that the functional groups of this synthon could be elaborated to facilitate such transformations.
Future Research Directions and Emerging Trends in Azetidinone Chemistry
Development of Novel and Green Synthetic Methodologies
The future of 2-azetidinone synthesis is increasingly focused on environmentally benign processes that reduce waste, energy consumption, and the use of hazardous substances. Conventional methods for synthesizing the β-lactam ring, such as the Staudinger ketene-imine cycloaddition, often require long reaction times, harsh temperatures, and stoichiometric reagents. tandfonline.com Green chemistry approaches are being developed to address these limitations.
Microwave-assisted synthesis has emerged as a significant green methodology, often conducted in open vessels or under solvent-free conditions. rdd.edu.iqderpharmachemica.com This technique dramatically reduces reaction times and can improve yields. tandfonline.com Similarly, sonication, which uses ultrasound to induce cavitation and accelerate reactions, provides a rapid and efficient alternative to conventional heating. tandfonline.com These methods align with the principles of sustainable chemistry by minimizing energy usage and often allowing for the use of less hazardous solvents. rdd.edu.iq
Key research findings in this area highlight the move away from traditional, less efficient protocols towards more sustainable alternatives.
| Methodology | Key Advantages | Typical Reaction Time | Reported Yields | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid, efficient, often solvent-free. | Minutes | Often >80% | tandfonline.comrdd.edu.iq |
| Sonication | Reduced reaction times, improved yields, operates at lower temperatures. | 20–30 minutes | 81–93% | tandfonline.com |
| Stirring with Molecular Sieves | Simple, avoids Dean-Stark apparatus for water removal. | 110–130 minutes | High | tandfonline.com |
| Conventional Reflux | Well-established methodology. | 12–16 hours | <70% | tandfonline.com |
Advancements in Enantioselective and Diastereoselective Synthesis
The biological activity of 2-azetidinone derivatives is critically dependent on their stereochemistry. Therefore, the development of methods to control the precise three-dimensional arrangement of atoms is a major research focus. The Staudinger ketene-imine cycloaddition and the ester enolate-imine cyclocondensation are two of the most powerful and commonly used methods for preparing β-lactams with high enantiopurity. nih.gov
Future advancements are centered on several key strategies:
Chiral Auxiliaries: Employing chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. These auxiliaries are subsequently removed to yield the enantiopure product. mdpi.com
Chiral Catalysts: Using small amounts of a chiral catalyst, such as a copper/prolinol-phosphine complex, to induce high enantioselectivity in reactions like the Kinugasa reaction. mdpi.combohrium.com This approach is highly efficient and atom-economical.
Substrate Control: Starting with enantiopure reactants, such as chiral imines or acyl chlorides, to directly generate optically active β-lactam products. mdpi.com
The choice of reactants and reaction conditions can significantly influence whether the cis or trans diastereomer is formed, and optimizing these parameters is crucial for accessing specific target molecules. researchgate.netnih.gov
| Strategy | Description | Key Reactions | Reference |
|---|---|---|---|
| Chiral Auxiliaries | Temporary incorporation of a chiral group to guide stereoselective bond formation. | Staudinger [2+2] Cycloaddition | mdpi.com |
| Chiral Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction. | Kinugasa Reaction, Asymmetric Ketene-Imine Cycloadditions | mdpi.combohrium.com |
| Enantiopure Starting Materials | Reaction of optically pure imines or ketene (B1206846) precursors. | Staudinger Synthesis, Ester Enolate-Imine Cyclocondensation | nih.govmdpi.com |
Exploration of New Reactivity Pathways and Functional Group Transformations
Beyond its role as a pharmacophore, the 2-azetidinone ring is a versatile synthetic intermediate. walshmedicalmedia.com The inherent ring strain makes the β-lactam susceptible to cleavage, providing access to other valuable molecules like β-amino acids. walshmedicalmedia.com A significant emerging trend is the exploration of novel reactivity pathways of azetidinone precursors and derivatives to expand their synthetic utility.
Recent research has focused on the chemistry of 2-azetines, the unsaturated analogues of azetidinones. These strained heterocycles can act as pivotal intermediates, exhibiting switchable reactivity. chemrxiv.orgchemrxiv.org Depending on the reaction conditions, 2-azetines can undergo either ionic or radical transformations. For instance, under acidic conditions, an ionic pathway leads to β-aminocarbonyls, while light irradiation can initiate a radical pathway for C3-thiolation. chemrxiv.orgchemrxiv.org This dual reactivity opens up unprecedented routes for introducing diverse functional groups onto the four-membered ring system, enabling the synthesis of complex and novel azetidinone derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch, is a rapidly advancing technology with significant potential for azetidinone synthesis. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous when dealing with unstable or highly reactive intermediates, such as the organolithium species often used in azetidine (B1206935) synthesis. nih.govresearchgate.net
The application of flow technology enables reactions to be performed at higher temperatures than in traditional batch processing, accelerating reaction rates and improving efficiency. nih.gov Researchers are developing continuous flow methods for the preparation of functionalized 2-azetines, which are key precursors to 2-azetidinones. uniba.it This integration not only enhances safety and scalability but also facilitates the development of automated synthesis platforms for the rapid generation of libraries of β-lactam derivatives for biological screening.
Computational Chemistry in Predictive Design and Reaction Discovery
Computational chemistry has become an indispensable tool in modern drug discovery and synthetic planning. In the context of 2-azetidinones, computational models are being used to predict reaction outcomes, design novel derivatives with specific biological activities, and elucidate complex reaction mechanisms. researchgate.netmit.edu
Molecular docking studies, for example, allow researchers to simulate the interaction of designed azetidinone analogues with target proteins, such as the Niemann-Pick C1-like 1 (NPC1L1) protein for cholesterol absorption inhibitors. researchgate.net This in silico screening helps prioritize which compounds to synthesize, saving significant time and resources. Furthermore, Density Functional Theory (DFT) calculations are employed to investigate the energetics of reaction pathways, such as identifying potential intermediates in the Staudinger synthesis, providing insights that can guide experimental design. mdpi.com This synergy between computational prediction and experimental validation is accelerating the discovery of new, potent β-lactam-based agents.
Addressing Challenges in Synthetic Accessibility for Complex Derivatives
Despite significant progress, the synthesis of complex 2-azetidinone derivatives remains challenging. The primary difficulty lies in the construction of the strained four-membered ring with precise control over multiple stereocenters and complex functional groups. walshmedicalmedia.com While foundational methods like the Staudinger reaction are versatile, achieving high diastereoselectivity for certain isomers, such as trans-substituted β-lactams, can be difficult and is highly dependent on the specific substrates and reaction conditions. researchgate.netnih.gov
Future research must focus on developing more robust, modular, and generalizable synthetic strategies. The need for diverse β-lactams to combat antibiotic resistance and explore new therapeutic areas drives the demand for easier and more novel synthesis methods. bohrium.com Overcoming these challenges will require a combination of the emerging trends discussed above: leveraging green chemistry to improve sustainability, employing advanced catalytic methods for stereocontrol, exploring novel reactivity to build molecular complexity, utilizing flow chemistry for process optimization, and applying computational tools to guide rational design.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-azetidinone, 3-amino-1-(1-propenyl)-, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The Staudinger reaction (ketene-imine [2+2] cycloaddition) is the primary method for constructing the 2-azetidinone core . Microwave-assisted synthesis can enhance reaction efficiency and yield compared to conventional heating, with precise temperature control minimizing side reactions . Stereochemical outcomes depend on substituent electronic effects and catalysts; for example, chiral auxiliaries or Lewis acids may enforce enantioselectivity . Post-synthesis purification via column chromatography or recrystallization is critical for isolating stereoisomers .
Q. How can researchers characterize the structural and electronic properties of this compound using modern spectroscopic and computational methods?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) identifies substituent arrangement and stereochemistry. IR confirms β-lactam carbonyl stretching (~1750 cm⁻¹) .
- Computational : Density Functional Theory (DFT) calculates bond angles, charge distribution, and stability of stereoisomers. Molecular electrostatic potential maps predict nucleophilic/electrophilic sites for reactivity studies .
- X-ray crystallography resolves absolute configuration, critical for structure-activity relationship (SAR) studies .
Q. What in vitro biological screening strategies are appropriate for initial evaluation of its pharmacological potential?
- Methodological Answer :
- Cholesterol absorption inhibition : Use Caco-2 cell monolayers to measure apical-to-basolateral transport of radiolabeled cholesterol, comparing efficacy to ezetimibe analogs .
- Antimicrobial activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC determination .
- Anticancer screening : MTT assays on leukemia (e.g., K562) or prostate cancer (PC-3) cell lines, with IC₅₀ calculations .
Advanced Research Questions
Q. What strategies can optimize the synthetic yield of 3-amino-1-(1-propenyl)-2-azetidinone while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst selection : Chiral Brønsted acids (e.g., BINOL-phosphates) or transition-metal catalysts (e.g., Cu(I)/bisoxazolines) improve enantioselectivity .
- Microwave parameters : Optimize power (100–300 W) and duration (10–30 min) to reduce decomposition pathways .
- Purification : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC for high-resolution separation of enantiomers .
Q. How can researchers resolve contradictions in biological activity data across different studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize assays : Validate cell line authenticity (STR profiling), culture conditions, and compound solubility (use DMSO controls ≤0.1%) .
- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) and multiple replicates (n ≥ 3).
- Mechanistic follow-up : Use photoaffinity labeling (e.g., biotin-tagged probes) to confirm target engagement in cholesterol inhibition studies .
Q. What computational approaches best predict the binding mode of this compound with biological targets like prostate-specific antigen (PSA)?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Glide with PSA’s crystal structure (PDB: 1C5K). Focus on the catalytic triad (Ser-195, His-57, Asp-102) for binding analysis .
- Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and hydrogen-bond interactions .
- Free-energy calculations : Apply MM-GBSA to rank binding affinities of stereoisomers .
Q. What methodologies can elucidate the compound’s mechanism of action in cholesterol absorption inhibition compared to known analogs?
- Methodological Answer :
- Competitive binding assays : Use fluorescently labeled ezetimibe (e.g., BODIPY-conjugated) to measure displacement in Niemann-Pick C1-Like 1 (NPC1L1) protein models .
- Gene expression profiling : Perform qRT-PCR on Caco-2 cells to assess NPC1L1, ABCG5/8, and ACAT2 mRNA levels post-treatment .
- In situ intestinal perfusion : Compare cholesterol uptake in rodent jejunum segments with/without the compound .
Q. How can researchers evaluate the enantiomer-specific effects of 3-amino-1-(1-propenyl)-2-azetidinone in pharmacological activity?
- Methodological Answer :
- Chiral resolution : Separate enantiomers via preparative HPLC using a Chiralpak IA column (n-hexane:isopropanol 85:15) .
- Biological testing : Compare IC₅₀ values of individual enantiomers in target assays (e.g., PSA inhibition) .
- Pharmacokinetics : Conduct enantiomer-specific ADME studies (e.g., plasma protein binding, metabolic stability in liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
